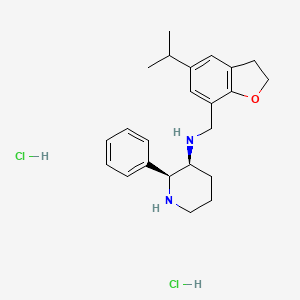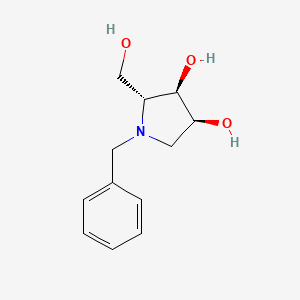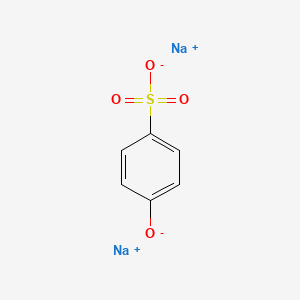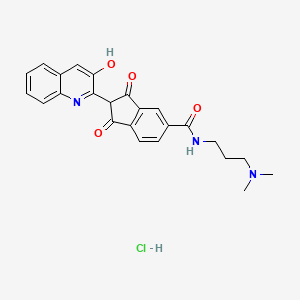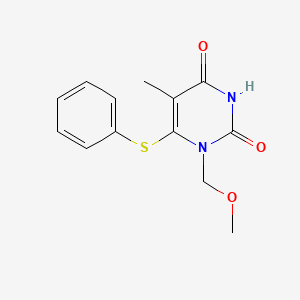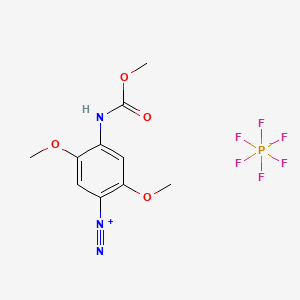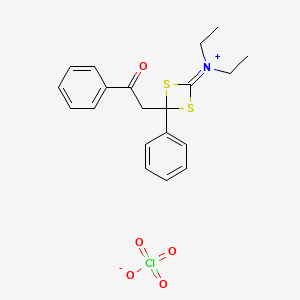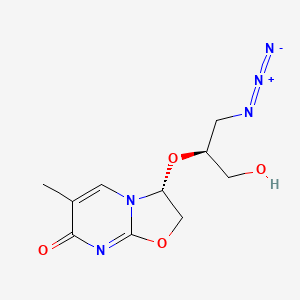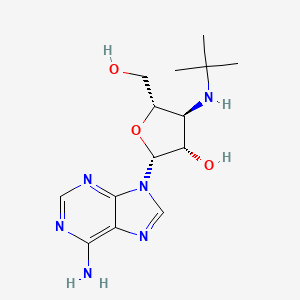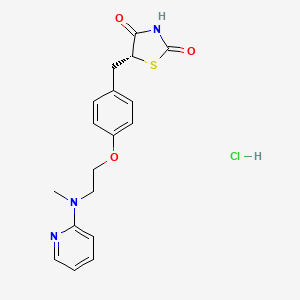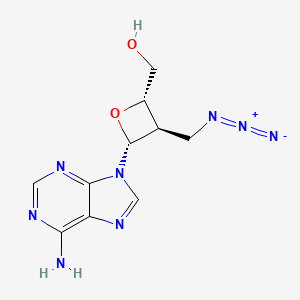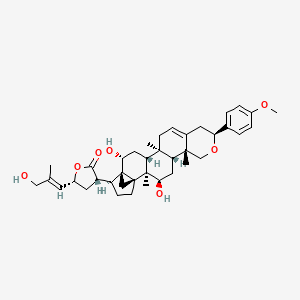
Dichapetalin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichapetalin J is a natural triterpenoid compound belonging to the class of dichapetalins, which are characterized by their unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. These compounds are primarily found in the genera Dichapetalum and Ph, and have garnered attention due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichapetalin J typically involves complex organic reactions starting from simpler precursors. The process may include multiple steps such as cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological methods using microbial or plant cell cultures. These methods can provide a sustainable and scalable approach to producing the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Dichapetalin J can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Research has shown that Dichapetalin J exhibits cytotoxic activity against certain cancer cell lines.
Medicine: Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism by which Dichapetalin J exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to the induction of apoptosis in cancer cells through the activation of certain signaling pathways. The anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Oleanolic acid
Ursolic acid
Betulinic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
876610-27-4 |
|---|---|
Molecular Formula |
C39H52O7 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H52O7/c1-22(19-40)14-26-16-27(34(43)46-26)28-11-13-38-20-39(28,38)33(42)18-31-35(2)12-10-24-15-29(23-6-8-25(44-5)9-7-23)45-21-36(24,3)30(35)17-32(41)37(31,38)4/h6-10,14,26-33,40-42H,11-13,15-21H2,1-5H3/b22-14+/t26-,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+,39+/m0/s1 |
InChI Key |
KOTGYKATMONDCA-YZSQOBSSSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)O)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



